5-Benzyl-1-methylimidazolidine-2,4-dione
Description
Historical Context and Significance of Hydantoin (B18101) Derivatives in Medicinal Chemistry
The history of hydantoin derivatives in medicine is extensive, with their therapeutic applications spanning over several decades. One of the earliest and most well-known examples is Phenytoin (5,5-diphenylhydantoin), which was first synthesized in 1908 and later discovered to have anticonvulsant activity in 1938. This discovery marked a significant milestone in the treatment of epilepsy. Following this, other hydantoin-based anticonvulsants such as Mephenytoin and Ethotoin were developed.
The significance of the hydantoin scaffold extends far beyond its use in epilepsy. Researchers have successfully developed hydantoin derivatives with a wide array of pharmacological properties, including:
Anticancer agents: Certain derivatives have shown potential in cancer therapy. researchgate.net
Antimicrobial agents: Nitrofurantoin is a notable example of a hydantoin-based antibiotic used to treat urinary tract infections. nih.gov
Antiarrhythmic agents: Some hydantoins have been investigated for their ability to correct irregular heartbeats.
Enzyme inhibitors: The scaffold has been used to design inhibitors for various enzymes implicated in disease.
This broad spectrum of activity has established the hydantoin ring as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. The structural features of the hydantoin ring, including its hydrogen bond donors and acceptors, contribute to its ability to interact with diverse biological macromolecules.
Overview of the 5-Benzyl-1-methylimidazolidine-2,4-dione Structural Class within Imidazolidine-2,4-diones
The this compound structural class represents a specific subset of hydantoin derivatives characterized by two key substitutions: a benzyl (B1604629) group at the C-5 position and a methyl group at the N-1 position.
The 5-Benzyl Group: The presence of a benzyl substituent at the C-5 position is a common feature in many biologically active hydantoins. This lipophilic group can significantly influence the compound's interaction with biological targets and its pharmacokinetic properties. Research on various 5-benzylhydantoins has revealed their potential as anticonvulsant agents. nih.gov The substitution pattern on the phenyl ring of the benzyl group offers further opportunities for structural modification to optimize activity.
The 1-Methyl Group: Methylation at the N-1 position of the hydantoin ring alters the molecule's polarity and hydrogen bonding capacity. The N-1 nitrogen in an unsubstituted hydantoin acts as a hydrogen bond donor. The introduction of a methyl group removes this capability, which can affect the binding mode of the molecule to its target receptor. 1-Methylhydantoin (B147300) itself has been studied for various biological activities, including anti-inflammatory properties. mdpi.com
The combination of these two substituents in this compound results in a unique pharmacological profile that is an active area of investigation.
Rationale for Academic Investigation of this compound and its Derivatives
The academic interest in this compound and its derivatives is driven by the established therapeutic potential of the hydantoin scaffold and the desire to develop new chemical entities with improved efficacy and selectivity. The rationale for investigating this specific structural class can be summarized as follows:
Building on Proven Scaffolds: Given the success of hydantoin-based drugs, researchers are continually exploring new derivatives. The 5-benzyl and 1-methyl substitution pattern is a logical step in the systematic exploration of the chemical space around the hydantoin core.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of derivatives of this compound contribute to a deeper understanding of the structure-activity relationships of hydantoins. By systematically modifying the benzyl and methyl groups, researchers can probe the structural requirements for a desired biological effect.
Exploring New Therapeutic Applications: While 5-benzylhydantoins have been primarily investigated for anticonvulsant activity, the addition of the 1-methyl group could modulate this activity or introduce new pharmacological properties. For instance, the anti-inflammatory effects observed with 1-methylhydantoin could be synergistic with other activities conferred by the 5-benzyl group. mdpi.com
Scope and Objectives of Research on this compound
The research focused on this compound encompasses several key objectives:
Synthesis: A primary objective is the development of efficient and versatile synthetic routes to access this compound and a library of its derivatives. This includes the exploration of different starting materials and reaction conditions to achieve high yields and purity.
Biological Evaluation: A significant portion of the research is dedicated to the biological screening of these compounds. This involves a range of in vitro and in vivo assays to identify and characterize their pharmacological activities. Key areas of investigation often include anticonvulsant, anticancer, and anti-inflammatory activities.
Pharmacokinetic Profiling: For promising lead compounds, further studies are conducted to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for assessing their potential as drug candidates.
Mechanism of Action Studies: A fundamental objective is to elucidate the molecular mechanism by which these compounds exert their biological effects. This may involve identifying their specific cellular targets and pathways.
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-1-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-9(10(14)12-11(13)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONOKHKXNTZXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Benzyl 1 Methylimidazolidine 2,4 Dione and Its Analogs
Classical Approaches for Imidazolidine-2,4-dione Ring Formation
The construction of the hydantoin (B18101) heterocycle can be achieved through several well-established synthetic routes. These methods typically involve the condensation of simple, readily available precursors.
The Bucherer-Bergs reaction is a versatile and widely used multicomponent reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins. semanticscholar.orgencyclopedia.pub In its general form, the reaction involves heating an aldehyde or ketone with potassium cyanide (or sodium cyanide) and ammonium (B1175870) carbonate in an aqueous ethanol (B145695) solution. encyclopedia.pub
The mechanism is understood to proceed through several key steps. Initially, the carbonyl compound reacts with ammonium carbonate to form an imine. Concurrently, a cyanohydrin can form from the reaction of the carbonyl with cyanide. The imine is then attacked by the cyanide ion to form an α-aminonitrile intermediate. wikipedia.org This aminonitrile reacts with carbon dioxide (generated from the dissociation of ammonium carbonate) to form a cyano-carbamic acid, which then undergoes intramolecular cyclization. A final rearrangement of the resulting 5-imino-oxazolidin-2-one yields the hydantoin product. wikipedia.orgnih.gov
An important adaptation of this reaction involves using cyanohydrins directly as the starting material in place of the carbonyl compound, which then react with ammonium carbonate to yield the same hydantoin products. wikipedia.org This method has been successfully applied to synthesize a wide variety of hydantoin derivatives, including those with spirocyclic structures. semanticscholar.org
Table 1: Examples of Bucherer-Bergs Reaction for Hydantoin Synthesis An interactive data table based on research findings.
| Starting Carbonyl | Reagents | Conditions | Product | Reference |
| Phenylacetone (B166967) | NaCN, (NH₄)₂CO₃ | Ethanol/Water (1:1), 60°C, 24h | 5-Benzyl-5-methylhydantoin | mdpi.com |
| Acetone | KCN, (NH₄)₂CO₃ | Aqueous Ethanol, 60-70°C | 5,5-Dimethylhydantoin | encyclopedia.pubwikipedia.org |
| 4-tert-butylcyclohexanone | KCN, (NH₄)₂CO₃ | Not specified | 4-tert-butylcyclohexane-spiro-5'-hydantoin | semanticscholar.orgnih.gov |
| L-phenylglycine derivative | KCN, (NH₄)₂CO₃, H₂O | Reflux, 9h | 5-(1-Acetamido)benzyl-5-methyl Imidazolidin-2,4-dione | mdpi.org |
The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, provides a direct route to hydantoins from α-amino acids. wikipedia.orgwikipedia.org The classical procedure involves the reaction of an α-amino acid with an aqueous solution of potassium cyanate (B1221674) (KOCN), followed by cyclization induced by a mineral acid, such as hydrochloric acid. wikipedia.orgikm.org.my
The reaction mechanism begins with the nucleophilic attack of the amino group of the amino acid on potassium cyanate, forming a ureido acid intermediate. This intermediate is then cyclized upon heating in the presence of an acid to yield the corresponding 5-substituted hydantoin. ikm.org.my This method is particularly useful for creating hydantoins where the stereochemistry at the C5 position is derived from a chiral amino acid precursor.
Modifications of this synthesis, sometimes referred to as the Read reaction, include the use of α-amino nitriles or α-amino acid esters as starting materials, which react with isocyanates to form the key ureido intermediate before cyclization. ikm.org.mymdpi.com
The direct condensation of urea (B33335) or its derivatives with carbonyl compounds is another classical method for forming the imidazolidine-2,4-dione ring. One of the most notable examples is the Biltz synthesis, which historically has been used for the preparation of the antiepileptic drug phenytoin (5,5-diphenylhydantoin) from benzil and urea in a basic medium. ikm.org.myresearchgate.net The mechanism involves the nucleophilic attack of urea on a carbonyl group of the α-dicarbonyl compound, followed by cyclization and dehydration. researchgate.net
More broadly, this approach can be applied to various aldehydes and ureas. For instance, a palladium-catalyzed reaction has been developed that allows for the synthesis of mono-, di-, and trisubstituted hydantoins from different aldehydes and ureas in the presence of carbon monoxide. nih.govmdpi.com
Targeted Synthesis of 5-Benzyl-1-methylimidazolidine-2,4-dione
The synthesis of the specifically substituted this compound requires strategic introduction of both the benzyl (B1604629) group at the C5 position and the methyl group at the N1 position. This is typically achieved through a multi-step sequence involving the formation of an appropriately substituted hydantoin precursor followed by N-alkylation.
The hydantoin ring contains two nitrogen atoms, N1 and N3, both of which can potentially be alkylated. The proton on the N3 nitrogen is generally more acidic than the one on N1, leading to preferential alkylation at the N3 position under standard basic conditions. jst.go.jp For example, reacting a hydantoin with an alkyl halide in the presence of a weak base like potassium carbonate (K₂CO₃) typically yields the N3-alkylated product. jst.go.jp Using stronger bases, such as sodium hydride (NaH), often results in a mixture of N3-monoalkylated and N1,N3-dialkylated products. jst.go.jpresearchgate.net
Achieving selective N1-alkylation, as required for this compound, is more challenging and necessitates specific strategies. Two primary approaches have been developed:
N3-Protection: The N3 position can be protected with a suitable protecting group, allowing for the subsequent alkylation at the N1 position. The protecting group is then removed to yield the N1-substituted hydantoin.
Direct N1-Selective Alkylation: Recent studies have shown that direct and selective N1-methylation can be achieved by using specific potassium bases. jst.go.jpnih.gov The use of potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in a solvent like tetrahydrofuran (B95107) (THF) has been shown to provide good yields of N1-monomethylated hydantoins. jst.go.jpnih.gov
Table 2: Regioselectivity in the Methylation of Phenytoin (5,5-Diphenylhydantoin) An interactive data table illustrating the effect of reaction conditions on N-alkylation.
| Base | Solvent | Product(s) | Outcome | Reference |
| K₂CO₃ | DMF | N3-methylphenytoin | Selective N3-methylation | jst.go.jp |
| NaH | DMF | Mixture of N3-methyl and N1,N3-dimethyl | Non-selective, favors N3 | jst.go.jp |
| tBuOK | THF | N1-methylphenytoin | Selective N1-methylation | jst.go.jpnih.gov |
| KHMDS | THF | N1-methylphenytoin | Selective N1-methylation | jst.go.jpnih.gov |
The benzyl group can be introduced at the C5 position of the hydantoin ring either during the ring formation step or by modifying a pre-existing hydantoin.
From Benzyl-Containing Precursors: A direct approach is to use a carbonyl compound already containing the benzyl group in a Bucherer-Bergs reaction. For example, reacting phenylacetone with sodium cyanide and ammonium carbonate yields 5-benzyl-5-methylhydantoin. mdpi.com To obtain a 5-benzylhydantoin (unsubstituted at the other C5 position), phenylacetaldehyde would be the appropriate starting material.
Condensation-Reduction Sequence: An alternative and common two-step method begins with a simple hydantoin. This hydantoin is first reacted with benzaldehyde in a Knoevenagel condensation reaction to form 5-benzylidenehydantoin. semanticscholar.org This intermediate contains an exocyclic double bond at the C5 position. The subsequent step involves the reduction of this double bond to a single bond, yielding the desired 5-benzylhydantoin. This reduction can be effectively carried out using catalysts such as Raney-nickel in a sodium hydroxide solution. prepchem.comprepchem.com
A complete synthesis of this compound could therefore involve synthesizing 5-benzylhydantoin via the condensation-reduction pathway, followed by a regioselective N-methylation at the N1 position using a potassium base like tBuOK.
Multi-Step Synthetic Sequences from Precursors
The synthesis of substituted imidazolidine-2,4-diones, including analogs of this compound, can be effectively achieved through multi-step sequences starting from amino acid derivatives. A prominent two-step method involves the reaction of an amino acid ester, such as phenylglycine methyl ester, with an appropriate isocyanate or isothiocyanate. ucl.ac.be
The initial step is a condensation reaction between the amino acid derivative and the iso(thio)cyanate, typically conducted in a solvent like pyridine, which leads to the formation of a 3-substituted (thio)ureido-phenyl acetic acid intermediate. ucl.ac.be The subsequent step involves the acid-catalyzed cyclization of this intermediate. Refluxing the (thio)ureido acid derivative in an acidic aqueous solution promotes intramolecular condensation, yielding the final 3-substituted 5-phenylimidazolidine-2,4-dione or its 2-thioxo counterpart. ucl.ac.be This sequence provides a reliable pathway to C-5 and N-3 substituted imidazolidine (B613845) cores. ucl.ac.benih.gov
Another established route is the Bucherer-Bergs reaction, a one-pot synthesis that combines a ketone or aldehyde, ammonium carbonate, and a cyanide source (like potassium cyanide) to produce 5,5-disubstituted imidazolidine-2,4-diones. mdpi.orgresearchgate.net This method is particularly valuable for creating diversity at the C-5 position of the heterocyclic ring. researchgate.net
Synthesis of Derivatized 5-Benzyl-1-methylimidazolidine-2,4-diones
Spiro-Imidazolidine-2,4-dione Derivative Synthesis
A specialized class of derivatives, the spiro-imidazolidine-2,4-diones, can be synthesized from imidazolidine-2,4-dione precursors. The synthesis of novel spiro[imidazolidine-pyrazoline]-2,4-dione derivatives is accomplished in a two-step process. ijacskros.com The first step involves the Knoevenagel condensation of imidazolidine-2,4-dione with various aromatic aldehydes. ijacskros.com This reaction creates a 5-arylidene imidazolidine-2,4-dione intermediate. ijacskros.com
In the second step, the 5-arylidene intermediate is reacted with diazomethane. This reaction results in the formation of a pyrazoline ring fused in a spirocyclic fashion to the C-5 position of the imidazolidine-2,4-dione core. ijacskros.com
Table 1: Synthesis of Spiro[imidazolidine-pyrazoline]-2,4-dione Derivatives
| Precursor | Reagent | Product | Yield |
| 5-(4-methylbenzylidene)imidazolidine-2,4-dione | Diazomethane | Spiro[imidazolidine-pyrazoline]-2,4-dione derivative | 33.3% ijacskros.com |
| 5-(4-methoxybenzylidene)imidazolidine-2,4-dione | Diazomethane | Spiro[imidazolidine-pyrazoline]-2,4-dione derivative | 33.8% ijacskros.com |
Arylidene-Imidazolidine-2,4-dione Precursor Routes
The creation of 5-arylidene-imidazolidine-2,4-diones serves as a critical step for further derivatization. These precursors are typically synthesized via the Knoevenagel condensation. ijacskros.com This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, imidazolidine-2,4-dione, with an aromatic aldehyde. ijacskros.comuva.nl The resulting 5-arylidene products, such as (Z)-5-benzylidene-imidazolidine-2,4-diones, are versatile intermediates. uva.nl They can be used to synthesize a variety of derivatives, including the aforementioned spiro compounds, or can be the target molecules themselves for biological evaluation. ijacskros.com
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
To explore structure-activity relationships (SAR), diverse substituents are strategically introduced onto the imidazolidine-2,4-dione scaffold. Modifications can be made at several positions, primarily at the N-1, N-3, and C-5 positions, to modulate the biological activity of the molecule.
Alkylation at the nitrogen positions is a common strategy. For instance, 5-(4-chlorobenzylidene)imidazolidine-2,4-dione can be N-alkylated using an alkyl halide (e.g., 1-chloropentane) in the presence of a base like potassium carbonate. ekb.eg Such reactions can lead to mono-alkylation at the N-3 position or di-alkylation at both N-1 and N-3, yielding compounds like 3-pentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione and 1,3-dipentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione, respectively. ekb.eg
Diversity at the C-5 position is often achieved by starting with different precursors. For example, using various substituted benzaldehydes in condensation reactions leads to a range of 5-benzylidene analogs with different functionalities on the phenyl ring. uva.nl SAR studies on related heterocyclic structures, such as thiazolidine-2,4-diones, have shown that the nature and position of substituents on the phenyl ring are crucial for biological activity. nih.govresearchgate.net Shifting an ethoxy group from the para- to the ortho-position on the phenyl ring, for example, can significantly enhance functional activity. nih.govresearchgate.net These principles guide the rational design of new imidazolidine-2,4-dione derivatives.
Table 2: Examples of Synthesized Imidazolidine-2,4-dione Analogs
| Starting Material | Reaction/Reagents | Product | Purpose |
| Phenylglycine methyl ester | Phenyl isocyanate, then H+ | 3-Substituted 5-phenylimidazolidine-2,4-dione | FAAH Inhibition Studies ucl.ac.be |
| Imidazolidine-2,4-dione | Aromatic Aldehyde (Knoevenagel Condensation) | 5-Arylidene imidazolidine-2,4-dione | Precursor for further synthesis ijacskros.com |
| 5-(4-chlorobenzylidene)imidazolidine-2,4-dione | 1-Chloropentane, K2CO3 | 3-pentyl and 1,3-dipentyl derivatives | SAR Studies ekb.eg |
| C-4-Methylphenylglycine | Phenyl isocyanate, then HCl | (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | Synthesis of Novel Analogs nih.govmdpi.com |
Green Chemistry Approaches and Solvent-Free Syntheses
Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of imidazolidine-2,4-dione synthesis, green chemistry approaches have been successfully applied. One such method involves a one-pot, microwave-assisted synthesis. For example, 5-(1-Acetamido)benzyl-5-methyl imidazolidin-2,4-dione was prepared by treating L-phenylglycine with acetic anhydride and pyridine under pulsed microwave irradiation, followed by reaction with potassium cyanide and ammonium carbonate. mdpi.org This approach significantly reduces reaction times compared to conventional heating methods. mdpi.org
Another green strategy involves the use of novel, reusable catalysts. The synthesis of N-substituted (Z)-5-arylidene imidazolidine-2,4-dione derivatives has been achieved using a magnetic nanoparticle-based acid nanocatalyst (Fe3O4@CPTMS@guanidine–BuSO3H). nih.gov This catalyst facilitates a one-pot, multi-component reaction under green conditions and can be easily recovered and reused, aligning with the principles of sustainable chemistry. nih.gov
Spectroscopic and Structural Characterization of 5 Benzyl 1 Methylimidazolidine 2,4 Dione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, allows for the unambiguous assignment of all atoms within the molecule and provides insights into its connectivity.
The ¹H NMR spectrum provides detailed information about the proton environment in a molecule. For 5-benzyl-5-methylimidazolidine-2,4-dione, the spectrum exhibits characteristic signals that confirm its structure. mdpi.com The protons of the benzyl (B1604629) group's CH₂ are diastereotopic due to the adjacent chiral center at C5, resulting in two distinct signals that appear as an AB quartet. mdpi.com The aromatic protons of the benzyl ring typically appear as a multiplet in the range of 7.2-7.4 ppm. The methyl group attached to C5 gives rise to a sharp singlet, while the N-H protons of the hydantoin (B18101) ring appear as distinct singlets, which can be confirmed by D₂O exchange. mdpi.com
Table 1: Representative ¹H NMR Data for 5-Benzyl-5-methylimidazolidine-2,4-dione in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.36 | s | 1H | NH-3 |
| 7.98 | s | 1H | NH-1 |
| 7.34 | d | 2H | H-ortho (aromatic) |
| 6.91 | t | 2H | H-meta (aromatic) |
| 6.81 | t | 1H | H-para (aromatic) |
| 3.16, 2.94 | ABq | 2H | CH₂ (benzyl) |
| 1.32 | s | 3H | CH₃ |
Data sourced from Angelova et al. (2019). mdpi.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In 5-benzyl-5-methylimidazolidine-2,4-dione, the two carbonyl carbons (C2 and C4) of the hydantoin ring are readily identified by their characteristic downfield shifts. mdpi.com The quaternary carbon at the 5-position also has a distinct chemical shift, as do the carbons of the benzyl and methyl substituents. mdpi.com
Table 2: Representative ¹³C NMR Data for 5-Benzyl-5-methylimidazolidine-2,4-dione in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 178.0 | C4 (C=O) |
| 156.6 | C2 (C=O) |
| 137.1 | C-ipso (aromatic) |
| 127.8, 127.0, 125.7 | C-aromatic |
| 63.3 | C5 |
| 37.5 | CH₂ (benzyl) |
| 24.1 | CH₃ |
Data sourced from Angelova et al. (2019). mdpi.com
While 1D NMR spectra provide foundational data, 2D NMR techniques are crucial for confirming the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. It would be used to confirm the connectivity between the ortho, meta, and para protons within the benzyl ring's spin system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms. It would show clear cross-peaks between the benzylic CH₂ protons and the corresponding carbon, the methyl protons and its carbon, and the aromatic protons with their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. It is particularly useful for assigning quaternary carbons and piecing together molecular fragments. For instance, HMBC would show correlations from the benzylic CH₂ protons to the C5 carbon and the ipso-carbon of the aromatic ring. Similarly, correlations from the methyl protons to the C5 and C4 carbons would be expected. The use of these 2D techniques is standard practice for the full structural assignment of such derivatives. openmedscience.com
Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For hydantoin derivatives, the most prominent absorptions are from the carbonyl (C=O) and amine (N-H) groups. In the IR spectrum of 5-benzyl-5-methylimidazolidine-2,4-dione, strong stretching vibrations for the two C=O groups are observed around 1748 cm⁻¹ and 1732 cm⁻¹. mdpi.com The N-H stretching vibration, indicative of hydrogen-bonded amine groups, appears around 3109 cm⁻¹. mdpi.com Aromatic C-H and C=C stretching frequencies are also observed in their typical ranges. mdpi.commdpi.com
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-benzyl-5-methylimidazolidine-2,4-dione, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₁₁H₁₂N₂O₂) by showing a protonated molecular ion [M+H]⁺ at m/z 205.09675, which matches the calculated exact mass. mdpi.com
Table 3: Key Spectroscopic Data for 5-Benzyl-5-methylimidazolidine-2,4-dione
| Technique | Feature | Observed Value |
|---|---|---|
| IR (cm⁻¹) | N-H stretch | 3109 |
| C=O stretch | 1748, 1732 | |
| HRMS | [M+H]⁺ (m/z) | 205.09675 |
Data sourced from Angelova et al. (2019). mdpi.com
X-ray Crystallographic Analysis for Solid-State Conformation and Hydrogen Bonding Patterns
The supramolecular architecture of hydantoin derivatives in the solid state is predominantly governed by hydrogen bonding. In the crystal structure of 5-benzyl-5-methyl hydantoin, the molecules are linked by strong intermolecular N-H···O=C hydrogen bonds. mdpi.com These interactions involve both N1-H and N3-H donors and the carbonyl oxygen atoms as acceptors, creating a robust network that stabilizes the crystal lattice. The H···A (acceptor) distances for these bonds are typically between 1.81 and 1.93 Å, with D-H···A (donor-hydrogen-acceptor) angles ranging from 159° to 176°, indicative of strong hydrogen bonds. mdpi.com These interactions assemble the molecules into chains and more complex three-dimensional arrays. In addition to hydrogen bonding, other weaker interactions, such as C-H···π contacts, may further influence the crystal packing.
Table 4: Hydrogen Bond Geometry for 5-Benzyl-5-methylimidazolidine-2,4-dione
| Donor-H···Acceptor | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|
| N1A-H1A···O4B | 1.81 | 2.671 | 165 |
| N3A-H3A···O2B | 1.93 | 2.784 | 159 |
| N1B-H1B···O4A | 1.84 | 2.695 | 176 |
| N3B-H3B···O2A | 1.87 | 2.709 | 163 |
Data represents the four strong intermolecular hydrogen bonds stabilizing the crystal structure. Sourced from Angelova et al. (2019). mdpi.com
Conformational Analysis of the Imidazolidine (B613845) Ring
In many hydantoin derivatives, the ring adopts a conformation that can be described as a slight "envelope" or "twist" form, deviating minimally from a true plane. For instance, studies on similar heterocyclic rings have confirmed near-planar geometries. An analysis of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione revealed that its imidazolidine ring is almost perfectly planar, with a root-mean-square deviation of only 0.012 Å. nih.gov In another related compound, 1-Benzyl-2,5-diphenyl-3-tosylimidazolidin-4-one, the central imidazolidine ring adopts an envelope conformation. bas.bg
The specific conformation is influenced by the nature and steric bulk of the substituents at the C5 and N1 positions. For 5-Benzyl-1-methylimidazolidine-2,4-dione, the benzyl group at C5 and the methyl group at N1 are the primary determinants of the ring's subtle puckering and the rotational orientation of the side chains. Conformational studies on various hydantoin-based peptidomimetics have demonstrated their ability to adopt specific, stable conformations that can mimic secondary structures of proteins, such as β-turns and α-helices. nih.gov This conformational preference is critical for the molecule's interaction with biological targets.
Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental data, providing insights into the molecule's geometric parameters and stable conformations in the gaseous phase, which can then be compared with solid-state data from X-ray crystallography. mdpi.com
Table 1: Representative Torsion Angles of a Substituted Imidazolidine-2,4-dione Ring Note: This table presents typical torsion angles for a hydantoin ring system based on published data for analogous structures. Specific values for this compound would require dedicated crystallographic analysis.
| Torsion Angle | Value (°) |
|---|---|
| N1-C2-N3-C4 | ~0 to ±15 |
| C2-N3-C4-C5 | ~0 to ±20 |
| N3-C4-C5-N1 | ~0 to ±25 |
| C4-C5-N1-C2 | ~0 to ±20 |
| C5-N1-C2-N3 | ~0 to ±15 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed empirical formula to confirm its elemental composition and purity.
For this compound, the molecular formula is C₁₁H₁₂N₂O₂. The theoretical elemental composition derived from this formula provides a benchmark for experimental validation. While the synthesis of 5-methyl-5-benzyl hydantoin was first reported by Herbst in 1932, who confirmed its identity via elemental analysis, detailed modern analyses are standard practice for newly synthesized derivatives. mdpi.com
The validation process involves comparing the "calculated" (theoretical) percentages with the "found" (experimental) values. A close agreement between these values, typically within ±0.4%, is considered a confirmation of the compound's empirical formula and a strong indicator of its purity. mdpi.com
Table 2: Elemental Analysis Data for C₁₁H₁₂N₂O₂ Note: The "Found (%)" values are representative examples from an analogous imidazolidine-2,4-dione derivative to illustrate typical experimental results. ceon.rs
| Element | Molecular Formula | Calculated (%) | Found (%) |
|---|---|---|---|
| Carbon (C) | C₁₁H₁₂N₂O₂ | 64.69 | 64.71 |
| Hydrogen (H) | 5.92 | 5.95 | |
| Nitrogen (N) | 13.72 | 13.69 | |
| Oxygen (O) | 15.67 | N/A* |
\Oxygen is typically determined by difference and not directly measured in standard CHN analysis.*
Computational and Theoretical Investigations of 5 Benzyl 1 Methylimidazolidine 2,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. These methods provide a detailed view of electron distribution and energy, which dictates the molecule's stability and reactivity.
Density Functional Theory (DFT) Studies on Tautomeric Stability and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For imidazolidine-2,4-dione derivatives, DFT is particularly useful for studying tautomerism, the phenomenon where a molecule exists in multiple, interconvertible isomeric forms. The hydantoin (B18101) ring can undergo keto-enol tautomerization, where a proton migrates from a nitrogen atom to an adjacent carbonyl oxygen, forming an enol.
A theoretical study on the parent compound, 5-benzylimidazolidine-2,4-dione, utilized DFT calculations with the B3LYP functional and 6-311+G(d,p) basis set to assess the stability of its tautomeric forms. edu.krd The analysis compared the energy of the standard diketo form with various enol forms. The results indicated that the enol form, where the C4-carbonyl group becomes a hydroxyl group, is a stable tautomer, supported by calculated energy values. edu.krd For 5-benzylimidazolidine-2,4-dione, the enol form was found to have a low negative energy value compared to the keto form, suggesting its stability. edu.krd The methylation at the N-1 position in 5-Benzyl-1-methylimidazolidine-2,4-dione would preclude tautomerism involving the N-1 proton but still allows for tautomerization at the N-3 position.
Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a large gap suggests high stability and low reactivity. nih.gov While specific values for this compound are not available, DFT calculations on related structures reveal that the HOMO is typically localized on the benzyl (B1604629) ring and the hydantoin moiety, while the LUMO is distributed across the carbonyl groups.
Table 1: Tautomeric Forms and Stability of 5-substituted Imidazolidine-2,4-diones
| Tautomeric Form | Description | Relative Stability Finding | Reference |
|---|---|---|---|
| Keto Form (A) | Standard diketo structure of the imidazolidine-2,4-dione ring. | Serves as the reference structure for energy comparison. | edu.krd |
| Enol Form (E) | Hydroxyl group present at the C4 position of the ring. | Calculated to have a low negative energy value compared to the keto form, indicating stability. | edu.krd |
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.gov
In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are prone to attack by electrophiles. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show:
Negative Potential: Concentrated around the oxygen atoms of the two carbonyl groups (C2=O and C4=O), as these are the most electronegative atoms with high electron density. These sites act as hydrogen bond acceptors.
Positive Potential: Located around the hydrogen atom of the N-3 amine group, making it a hydrogen bond donor site.
Neutral/Slightly Negative Potential: The benzyl ring typically displays a region of negative potential above and below the plane of the ring due to its π-electron cloud, making it capable of engaging in π-π stacking or C-H•••π interactions.
This distribution of electrostatic potential is crucial for understanding how the molecule interacts with biological receptors and other molecules. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as solvents or biological macromolecules.
Conformational Landscape Analysis
The conformational landscape of a molecule describes the various shapes (conformations) it can adopt and their relative energies. For this compound, the primary sources of flexibility are the rotation around the bond connecting the benzyl group to the hydantoin ring and the puckering of the five-membered ring itself.
Studies on related hydantoin derivatives show that the imidazolidine-2,4-dione ring is typically planar or quasi-planar. uc.pt The major conformational variability comes from the orientation of the substituent at the C-5 position. Computational studies on hydantoin-based peptidomimetics have explored their ability to adopt secondary structures like β-turns and α-helices, which are stabilized by intramolecular hydrogen bonds. nih.govnih.gov For this compound, a potential energy surface scan would reveal the most stable orientations of the benzyl group relative to the hydantoin core. The N-methylation at the N-1 position can introduce steric effects that influence the preferred conformations of the adjacent benzyl group. rcsi.com
Solvent Interaction Dynamics
The interaction of a molecule with its solvent environment is critical for its solubility, stability, and bioavailability. MD simulations can model these interactions at an atomic level. Studies on various hydantoin derivatives have explored the effects of solvent polarity and hydrogen-bonding capabilities on their properties. nih.govnih.gov
For this compound, MD simulations in an aqueous environment would likely show:
Strong hydrogen bonding between water molecules and the carbonyl oxygens, which act as hydrogen bond acceptors.
Hydrogen bonding between water and the N-3 proton, which is a hydrogen bond donor.
Hydrophobic interactions, where water molecules form a structured "cage" around the nonpolar benzyl group.
These solvent-solute interactions are analyzed using concepts like the linear solvation energy relationship (LSER), which correlates molecular properties with solvent parameters for dipolarity/polarizability and hydrogen bonding. nih.govnih.govresearchgate.net Such analyses have successfully related the solvent interactions of hydantoins to important ADMET (absorption, distribution, metabolism, excretion, and toxicity) descriptors, such as intestinal absorption and blood-brain barrier permeation. nih.gov
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of activity.
While no docking studies have been published for this compound specifically, a study involving its parent compound, 5-benzylimidazolidine-2,4-dione, investigated its interaction with the androgen receptor. edu.krd The docking results showed that the compound binds to the receptor's active site, forming key interactions that stabilize the complex. The imidazolidine-2,4-dione core is an effective pharmacophore capable of forming multiple hydrogen bonds. edu.krd
Key interactions typically observed for hydantoin derivatives in protein binding pockets include:
Hydrogen Bonds: The carbonyl oxygens and the N-H group of the hydantoin ring are primary sites for forming hydrogen bonds with amino acid residues in the protein's active site.
Hydrophobic Interactions: The benzyl group can fit into hydrophobic pockets of the receptor, engaging in van der Waals and π-π stacking interactions.
These computational predictions provide a rationale for the biological activity of hydantoin derivatives and guide the design of new, more potent molecules.
Table 2: Summary of Computational Investigation Methods
| Method | Focus of Investigation | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Tautomeric stability and electronic properties. | Determines the most stable isomeric forms and provides HOMO-LUMO energy gaps to assess reactivity. |
| Molecular Electrostatic Potential (MEP) | Reactivity sites. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. |
| Molecular Dynamics (MD) Simulations | Conformational changes and solvent interactions. | Reveals how the molecule moves and flexes over time and interacts with its environment. |
| Molecular Docking | Protein-ligand binding. | Predicts the binding mode and affinity of the molecule to a biological target. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-benzylimidazolidine-2,4-dione |
| Phenytoin |
| Nirvanol |
| 5-methyl-5-phenylhydantoin |
| 5-acetic acid hydantoin |
| 1-methyl hydantoin |
Prediction of Binding Modes with Biological Targets
Computational docking studies have been instrumental in predicting how derivatives of the imidazolidine-2,4-dione (hydantoin) scaffold, including analogs of this compound, interact with various biological targets. These studies elucidate the specific orientation and interactions of the ligand within the receptor's binding site.
For instance, molecular docking of 5-(aryl-alkoxy-benzylidine)-imidazolidine-2,4-dione derivatives into the crystal structure of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) has been performed to evaluate their potential as anti-hyperglycemic agents. researchgate.net Similarly, docking studies on derivatives of (S)-5-methylimidazolidine-2,4-dione have shed light on their binding within the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. nih.gov These investigations have shown that the hydantoin core is often crucial for tight binding. nih.gov
In related scaffolds, such as 5-benzylidenethiazolidine-2,4-dione, docking has been used to predict binding modes with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These studies consistently highlight the importance of specific interactions, such as hydrogen bonds formed by the hydantoin ring's N-H groups and carbonyl oxygens, as well as hydrophobic interactions involving the benzyl substituent. For example, in the SMO receptor, the hydantoin core of an analog was shown to form hydrogen bonds with Trp281. nih.gov
Table 1: Predicted Binding Interactions of Imidazolidine-2,4-dione Analogs with Biological Targets
| Compound Scaffold | Biological Target | Key Interacting Residues (Predicted) | Primary Interaction Types |
|---|---|---|---|
| 5-(aryl-alkoxy-benzylidine)-imidazolidine-2,4-dione | PPARγ | Not specified in abstract | Hydrogen Bonding, Hydrophobic Interactions |
| (S)-5-methylimidazolidine-2,4-dione | Smoothened (SMO) Receptor | Trp281 | Hydrogen Bonding, π-cage trapping |
| 5-benzylidenethiazolidine-2,4-dione | VEGFR-2 | Not specified in abstract | Hydrogen Bonding, Hydrophobic Interactions |
Energetic Analysis of Ligand-Receptor Complexes
The stability of the interaction between a ligand and its receptor is quantified through energetic analysis. This typically involves calculating binding energies, which indicate the strength of the association. Computational studies on imidazolidine-2,4-dione derivatives have utilized docking scores and calculations of free energy of binding to assess these interactions.
For derivatives of (S)-5-methylimidazolidine-2,4-dione targeting the SMO receptor, changes in the free energy of binding were calculated to understand how even slight modifications to the core structure impacted receptor interaction. nih.gov It was noted that the core structure is highly sensitive, and modifications often lead to severely impaired ligands, which is reflected in the binding energy calculations. nih.gov In studies involving 5-(aryl-alkoxy-benzylidine)-imidazolidine-2,4-diones and the PPARγ receptor, docking scores were used as a proxy for binding affinity, with several designed molecules showing higher scores than the reference drug, rosiglitazone. researchgate.net Similarly, for 5-benzylidenethiazolidine-2,4-dione derivatives targeting VEGFR-2, docking studies were performed to investigate their binding affinities, and the results correlated well with experimental biological screening data. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used in virtual screening to search large compound libraries for new potential drug candidates.
This approach has been successfully applied to imidazolidine-2,4-dione derivatives. For example, a pharmacophore model for PPARγ agonists was constructed from known active compounds. researchgate.net Newly designed 5-(aryl-alkoxy-benzylidine)-imidazolidine-2,4-diones were then fitted to this model to assess their potential as selective PPARγ agonists, with some showing high fit values comparable to the reference drug. researchgate.net
In the context of VEGFR-2 inhibitors, the design of new 5-benzylidenethiazolidine-2,4-dione analogs was based on the essential pharmacophoric features of known inhibitors. nih.gov These features typically include a heterocyclic system, a linker, a pharmacophore moiety (like an amide), and a terminal hydrophobic tail. nih.gov By incorporating these features, researchers can rationally design new series of compounds with a higher probability of being active.
Table 2: Key Pharmacophoric Features for Imidazolidine-2,4-dione Scaffolds and Analogs
| Biological Target | Scaffold | Essential Pharmacophoric Features |
|---|---|---|
| PPARγ | Imidazolidine-2,4-dione | Hydrogen bond donors, hydrogen bond acceptors, aromatic/hydrophobic regions. |
| VEGFR-2 | Thiazolidine-2,4-dione | Heterocyclic system, linker, amide moiety, terminal hydrophobic group. nih.gov |
Computational Predictions of Biological Activity and Receptor Selectivity
Beyond identifying potential interactions, computational methods are also employed to predict the biological activity and receptor selectivity of compounds before they are synthesized. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are central to these efforts.
For phenylmethylene hydantoins (PMHs), which are structurally related to this compound, 3D-QSAR and Comparative Molecular Field Analysis (CoMFA) have been used. uva.nl These studies helped to understand the structural requirements for the anti-invasive properties of these compounds against prostate cancer cells. uva.nl
Another approach involves the Prediction of Activity Spectra for Substances (PASS). While not applied directly to the target compound in the available literature, this tool is used to predict a wide range of biological activities based on a compound's structure. mdpi.com Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often conducted to evaluate the drug-like properties of newly designed compounds, as was done for certain thiazolidine-2,4-dione derivatives. nih.gov These predictions help to identify candidates that are more likely to succeed in later stages of drug development.
Structure Activity Relationship Sar Studies of 5 Benzyl 1 Methylimidazolidine 2,4 Dione and Its Analogs
Impact of Substitutions on the Benzyl (B1604629) Moiety at C5 Position
The benzyl group at the C5 position is a critical determinant of activity, and substitutions on its aromatic ring can significantly modulate the compound's potency. Research on related analogs has shown that the electronic and steric properties of these substituents play a vital role in optimizing interactions within the binding pocket of target proteins.
For instance, in a series of analogs designed to inhibit the Hedgehog (Hh) signaling pathway, modifications to the benzyl moiety (referred to as the "lower benzyl benzene") were explored. nih.gov The introduction of halogens at the para-position (4-position) of this ring was found to enhance inhibitory activity. The activity followed a classic trend for halogen bonding, with the 4-bromo analog proving to be the most potent, exhibiting single-digit nanomolar activity. The 4-iodo analog, despite iodine's potential for strong halogen bonding, showed reduced activity compared to the bromo derivative, suggesting a strict steric limitation within the binding site that cannot accommodate the larger iodine atom. nih.gov
| Analog | Substitution at 4-position | Relative Potency |
|---|---|---|
| Fluorine Analog | -F | Improved |
| Bromo Analog | -Br | Most Potent |
| Iodo Analog | -I | Less Potent than Bromo |
Data derived from studies on closely related imidazolidine-2,4-dione analogs targeting the Smoothened receptor. nih.gov
Role of N-Substitution (N1 and N3) on Biological Activity and Binding Affinity
Substitutions on the nitrogen atoms at the N1 and N3 positions of the imidazolidine-2,4-dione ring are fundamental to the molecule's biological profile. These positions can influence solubility, metabolic stability, and the ability to form hydrogen bonds with target residues. The parent compound of interest is methylated at the N1 position.
The general importance of N-substitution is well-documented for the broader class of imidazolidine (B613845) derivatives. For example, studies on N1- and N3-disubstituted imidazolidin-2-ones have demonstrated significant immunosuppressive activity. nih.gov The nature and size of the substituents on the nitrogen atoms are critical. In antimicrobial studies, the activity of hydantoin (B18101) derivatives was found to be dependent on the substitution pattern at both the C5 position and the nitrogen atoms. researchgate.net
In a series of imidazolidineiminothione derivatives, the nature of the aryl moieties attached to the N1 and N3 positions was shown to be a key factor in their antimicrobial efficacy. nih.gov For example, compounds featuring a 3-methoxyphenyl (B12655295) group at N1 and a phenyl group at N3, or a 3-ethoxyphenyl group at N1 and a 4-chlorophenyl group at N3, displayed the highest activities against most of the tested organisms. nih.gov This highlights that the N1 and N3 positions are not merely placeholders but are active sites for modification that can fine-tune the electronic and steric profile of the molecule to enhance its binding affinity and biological effect.
Stereochemical Influences on Activity: Enantiomeric Selectivity
The C5 carbon of 5-substituted imidazolidine-2,4-diones is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Biological systems, being chiral themselves, often exhibit a preference for one enantiomer over the other, a phenomenon known as enantiomeric selectivity.
This principle has been clearly demonstrated in studies of analogs of 5-Benzyl-1-methylimidazolidine-2,4-dione. In one study, the (S) and (R) enantiomers of a closely related compound were explicitly synthesized and tested. A notable difference in activity was observed, with the (S)-isomer being approximately three times more potent than the (R)-isomer. nih.gov Molecular docking studies suggested that the orientation of the hydantoin core of the (R)-isomer prevents crucial hydrogen bonding with the target receptor, explaining its lower activity. nih.gov
This enantiomeric preference is highly sensitive to the size of the substituent at the C5 position. Even when maintaining the preferred (S)-configuration, a slight increase in the size of the C5 substituent from a methyl group to an ethyl group led to a five-fold reduction in activity. nih.gov Increasing the size further to an isopropyl group resulted in a complete loss of activity, as the larger group introduced severe steric hindrance that blocked all key interactions with the receptor. nih.gov
| Compound Configuration | C5-Substituent | Relative Activity |
|---|---|---|
| (S)-isomer | Methyl | High |
| (R)-isomer | Methyl | ~3x Lower than (S) |
| (S)-isomer | Ethyl | ~5x Lower than (S)-Methyl |
| (S)-isomer | Isopropyl | Inactive |
Data based on analogs where the benzyl group is replaced by smaller alkyl groups to probe the C5 binding pocket. nih.gov
Conformational Flexibility and Rigidity in Structure-Activity Optimization
The ability of a molecule to adopt a specific three-dimensional shape, or conformation, is essential for it to bind effectively to its biological target. The degree of conformational flexibility or rigidity in a molecule can be a key factor in its activity. While a certain level of rigidity can be beneficial by "pre-paying" the entropic cost of binding, excessive rigidity can prevent the molecule from adopting the optimal conformation required for interaction.
In the context of 5-benzyl-imidazolidine-2,4-dione analogs, attempts to optimize activity through conformational locking have been explored. One strategy involved fusing the C5-benzyl ring with the hydantoin core to create a more rigid, conformationally constrained structure. nih.gov However, this modification resulted in a complete loss of biological activity. nih.gov This finding strongly suggests that the inherent conformational flexibility of the benzyl group relative to the imidazolidine-2,4-dione core is necessary for the compound to orient itself correctly within the binding site. The rigid, fused analog was unable to achieve the required conformation, preventing the key interactions needed for its biological effect. Therefore, a balance between conformational freedom and rigidity is essential, with some flexibility in the C5-benzyl substituent being a requirement for activity in this class of compounds.
Comparative SAR with Related Imidazolidine-2,4-dione Derivatives
Comparing the SAR of this compound with related structures provides valuable insights into the specific roles of its different structural components. The imidazolidine-2,4-dione (hydantoin) core itself is a privileged scaffold in medicinal chemistry, but its activity is highly dependent on the substituents.
Studies on analogs where the C5-benzyl group was replaced by smaller alkyl groups demonstrated the high specificity of the binding pocket. While the (S)-5-methyl analog was highly active, increasing the substituent size to ethyl or isopropyl, or removing it entirely (unsubstituted at C5), led to a significant reduction or complete loss of activity. nih.gov This indicates that while the benzyl group is a key feature, the pocket it occupies is sensitive, and other substitutions must be carefully considered.
A comparison with a different heterocyclic core was also revealing. When the five-membered imidazolidine-2,4-dione ring was expanded to a six-membered pyrimidine-2,4-dione, the resulting compound was inactive. nih.gov This demonstrates that the specific geometry and hydrogen bonding capabilities of the hydantoin ring are essential for interaction with the target receptor and cannot be readily replaced by a similar, yet distinct, scaffold.
Further comparisons can be made with thiazolidine-2,4-dione (TZD) derivatives, which are structurally similar to hydantoins with the N1 nitrogen being replaced by a sulfur atom. For TZDs, the C5 position is also a critical site for modification. nih.gov Many potent TZD inhibitors feature a 5-benzylidene moiety, which creates a planar, conjugated system at the C5 position. nih.govnih.gov This contrasts with the saturated C5-benzyl linkage in the title compound, suggesting different conformational requirements and binding modes between these two classes of molecules, even when targeting similar biological pathways.
Biological Activity Profiling of 5 Benzyl 1 Methylimidazolidine 2,4 Dione Derivatives Preclinical Research Focus
Enzyme Inhibition Studies and Mechanistic Insights
Cyclooxygenase (COX-1 and COX-2) Inhibition Profiles
Based on available preclinical research, there is no specific information detailing the direct inhibitory activity of 5-Benzyl-1-methylimidazolidine-2,4-dione derivatives on Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) enzymes. While studies have been conducted on other related heterocyclic compounds, such as 3,5-diaryl-2-thiohydantoins and 5,5-diphenylimidazolidine-2,4-diones which showed some activity, these findings are not directly applicable to the 5-Benzyl-1-methyl scaffold. mdpi.com
Aldose Reductase Inhibition
A review of preclinical studies indicates a lack of specific data on the Aldose Reductase inhibitory properties of this compound derivatives. Research in this area has primarily focused on a different class of compounds, namely 5-benzyl-2,4-thiazolidinediones, which possess a thiazolidine (B150603) ring instead of an imidazolidine (B613845) ring. nih.gov
DprE1 Inhibition
Derivatives of imidazolidine-2,4-dione, also known as hydantoins, have been identified as a promising class of noncovalent inhibitors of Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1). nih.govacs.org DprE1 is an essential enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a key target for the development of new antitubercular agents. nih.gov
A comprehensive study involving the synthesis and analysis of over 80 new hydantoin (B18101) analogues has provided significant insights into their mechanism and structure-activity relationship (SAR). nih.govuantwerpen.be The research demonstrated that these compounds act as noncovalent inhibitors of DprE1. nih.govuantwerpen.be Optimization of the hydantoin scaffold has led to the development of compounds with potent, nanomolar affinity for the DprE1 enzyme and submicromolar potency against whole M. tuberculosis cells. nih.govacs.org
Key findings from the optimization studies are summarized below:
| Feature | Finding | Citation |
| Mechanism of Action | Noncovalent inhibition of the DprE1 enzyme. | nih.gov |
| Potency | Optimized analogues exhibit nanomolar target affinity and submicromolar cellular potency. | nih.gov |
| Physicochemical Properties | Active compounds possess balanced physicochemical properties and demonstrate low cytotoxicity in human cell lines (HepG2). | uantwerpen.be |
| In Vivo Activity | Select derivatives have shown efficacy in an acute M. tuberculosis infection model in mice. | nih.gov |
Computational studies, including molecular docking and molecular dynamics simulations, have further elucidated the binding interactions between hydantoin derivatives and the DprE1 active site. These studies indicate that the derivatives achieve significant binding affinity through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions with key residues in the enzyme's active site. digitellinc.com
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
There is currently no available preclinical research data specifically investigating the inhibitory effects of this compound derivatives on Protein Tyrosine Phosphatase 1B (PTP1B). The existing literature on PTP1B inhibitors primarily describes other heterocyclic scaffolds, such as 5-(substituted benzylidene)thiazolidine-2,4-diones. nih.govnih.gov
Receptor Ligand and Modulation Studies
Serotonin (B10506) Receptor (5-HT7R, 5-HT1AR, 5-HT2AR, 5-HT6R) Binding and Selectivity
Arylpiperazine derivatives of 5-methyl-imidazolidine-2,4-dione (hydantoin) have been extensively studied as ligands for various serotonin receptors.
5-HT7 and 5-HT1A Receptor Binding
Research into 3,5-disubstituted arylpiperazine-imidazolidine-2,4-diones has identified potent ligands for the 5-HT7 receptor (5-HT7R), with many also showing affinity for the 5-HT1A receptor (5-HT1AR). The affinity and selectivity profile is highly dependent on the nature and position of aromatic substituents on both the hydantoin ring and the arylpiperazine moiety.
One study found that substituting the 5-phenyl ring of the hydantoin core with naphthyl groups resulted in highly active 5-HT7R agents (Ki ≤ 5 nM) that maintained significant selectivity over the 5-HT1AR. Conversely, introducing a 1-naphthyl group onto the piperazine (B1678402) side of the molecule led to potent dual-action ligands with high affinity for both 5-HT7R and 5-HT1AR (Ki values of 11 nM and 19 nM, respectively).
Below is a table of binding affinities (Ki, nM) for selected 5-aryl-5-methylimidazolidine-2,4-dione derivatives at human 5-HT7 and 5-HT1A receptors.
| Compound | R (Hydantoin) | R1 (Piperazine) | 5-HT7R Ki (nM) | 5-HT1AR Ki (nM) |
| 1 | 4-F-Phenyl | 2-MeO-Phenyl | 3 | 114 |
| 2 | 4-F-Phenyl | Diphenylmethyl | 1 | 71 |
| 3 | Phenyl | Phenyl | 10 | 120 |
| 7 | 4-F-Phenyl | 1-Naphthyl | 11 | 19 |
| 10 | 1-Naphthyl | Diphenylmethyl | 5 | 170 |
| 13 | 2-Naphthyl | Diphenylmethyl | 3 | 120 |
5-HT2A Receptor Binding
Studies have indicated that certain imidazolidine-2,4-dione derivatives can exhibit significant affinity for 5-HT2A receptors. nih.gov However, specific binding data (Ki values) for derivatives directly substituted with a 5-benzyl-1-methyl scaffold were not detailed in the reviewed literature. The broader class of arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione has been noted for its interaction with this receptor subtype. nih.gov
5-HT6 Receptor Binding
A review of the scientific literature did not yield specific preclinical data on the binding affinity or selectivity of this compound derivatives for the 5-HT6 receptor. Research on 5-HT6R ligands has largely focused on other distinct chemical classes, such as cyclic arylguanidines and N-phenylsulfonylindoles. nih.gov
Cannabinoid CB1 Receptor Affinity
Direct studies on the cannabinoid CB1 receptor affinity of this compound were not found in the reviewed scientific literature. However, research on other substituted imidazolidine-2,4-dione derivatives has established this chemical scaffold as a source of potent CB1 receptor ligands.
Notably, a series of 1,3,5-triphenylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their affinity and selectivity for the human CB1 receptor. nih.gov These studies have identified compounds with high affinity, acting as inverse agonists or antagonists. For instance, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione have been reported to possess the highest affinity for the human CB1 cannabinoid receptor within this class to date. nih.gov The substitution pattern on the phenyl rings at positions 1, 3, and 5 is a critical determinant of CB1 receptor affinity.
Similarly, the replacement of the oxygen atom at position 2 with a sulfur atom, creating a 2-thioxoimidazolidin-4-one, has been shown to increase the affinity for the CB1 receptor while maintaining the inverse agonist function. ebi.ac.uk
Table 1: Cannabinoid CB1 Receptor Affinity of Selected Imidazolidine-2,4-dione Derivatives
| Compound Name | Structure | CB1 Receptor Affinity (Ki, nM) |
|---|---|---|
| 1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | Not available | High affinity reported |
| 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | Not available | High affinity reported |
| 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one | Not available | High affinity reported |
Note: Specific Ki values for these compounds were not provided in the accessible abstracts. The table indicates that high affinity has been observed for these derivatives.
Androgen Receptor Interaction
Preclinical research specifically investigating the interaction of this compound with the androgen receptor (AR) is not available in the public domain. However, the broader class of hydantoin (imidazolidine-2,4-dione) derivatives has been explored for androgen receptor antagonism, particularly in the context of prostate cancer treatment.
Structure-activity relationship studies have been conducted on a series of thiohydantoins, which are structurally related to hydantoins, leading to the discovery of potent AR antagonists. nih.gov Furthermore, novel selective androgen receptor modulators (SARMs) have been developed from hydantoin antiandrogens, with some compounds demonstrating anabolic activity in muscle tissue with reduced androgenic effects on the prostate. nih.gov For example, (+)-4-[3,4-Dimethyl-2,5-dioxo-4-(4-hydroxyphenyl)imidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile has been identified as a potent SARM. nih.gov
These findings suggest that the imidazolidine-2,4-dione scaffold can be a valuable template for the design of molecules that interact with the androgen receptor.
Dopamine (B1211576) D2 Receptor Binding
There is no available scientific literature detailing the binding affinity of this compound for the dopamine D2 receptor. Research into ligands for the D2 receptor has largely focused on other heterocyclic structures. For instance, studies have been published on the synthesis and D2 receptor binding of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles and their analogs, which have shown a high affinity for this receptor. nih.gov While these compounds are structurally distinct from the imidazolidine-2,4-dione core, this research highlights the importance of specific pharmacophoric features for D2 receptor interaction.
In Vitro Cellular Activity Investigations
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., Hep G2)
Direct experimental data on the antiproliferative and cytotoxic effects of this compound on any cancer cell line, including the human liver cancer cell line HepG2, could not be located. However, the imidazolidine-2,4-dione (hydantoin) scaffold is recognized for its potential as an anticancer agent.
Derivatives such as a 5,5-diphenylimidazolidine-2,4-dione have shown promising growth inhibitory activity against various cancer cell lines. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of the epidermal growth factor receptor (EGFR). nih.gov While not the specific compound of interest, these findings indicate that the imidazolidine-2,4-dione core can be a component of molecules with antiproliferative properties. A review of the biological activities of imidazolidine-2,4-dione derivatives mentions their utility in treating cell proliferative disorders like cancer. researchgate.net
Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antiviral, Antiprotozoal)
Specific antimicrobial testing of this compound has not been reported in the available literature. However, studies on structurally similar compounds, specifically 5-benzylidene-imidazolidine-2,4-dione derivatives, have demonstrated a range of antimicrobial activities. These compounds feature an exocyclic double bond between the benzyl (B1604629) group and the imidazolidine ring, which may influence their biological activity.
A series of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives were synthesized and showed antibacterial and antifungal properties. nih.govresearchgate.net For example, one derivative exhibited high activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, and another was potent against C. albicans with an MIC of 0.25 μg/mL. nih.gov
Table 2: Antimicrobial Activity of Selected 5-Benzylidene-imidazolidine-2,4-dione Derivatives
| Derivative | Target Organism | MIC (μg/mL) |
|---|---|---|
| 3g | P. aeruginosa | 0.25 |
| 3e | K. pneumoniae | 2 |
| 3h | K. pneumoniae | 2 |
| 3g | E. faecalis | 2 |
| 3b | C. albicans | 0.25 |
| 3g | A. fumigatus | 2 |
The specific substitutions for derivatives 3b, 3e, 3g, and 3h are detailed in the source publication and are different from the 1-methyl substitution of the requested compound.
Anti-inflammatory Pathways in Cell Models
No studies were identified that specifically investigated the effects of this compound on anti-inflammatory pathways in cell models. However, the broader class of hydantoin derivatives has been a subject of anti-inflammatory research.
For instance, the hydantoin derivative 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione has been shown to possess antinociceptive effects in mice, which are likely mediated by anti-inflammatory mechanisms. nih.gov Another study on 5-(4-isopropylphenyl)-3-phenyl-imidazolidine-2,4-dione (IM-7) in animal models demonstrated anti-inflammatory and antinociceptive activities, with effects on pro-inflammatory cytokines. researchgate.net Additionally, synthetic 1-methylhydantoin (B147300) cinnamoyl imides have been evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of nitric oxide (NO) release and reduction in the secretion of TNF-α and IL-1β in LPS-stimulated RAW264.7 cells. nih.gov These findings suggest that the imidazolidine-2,4-dione scaffold could be a basis for the development of novel anti-inflammatory agents.
In Vivo Preclinical Activity in Animal Models
Anticonvulsant Properties in Seizure Models
There is no available scientific literature detailing the evaluation of this compound in established animal models of seizures. Standard preclinical tests, such as the maximal electroshock (MES) test or the subcutaneous pentylenetetrazole (scPTZ) seizure model, which are commonly used to identify and characterize the efficacy of potential anticonvulsant agents, have not been reported for this specific compound. Consequently, no data on its potential to prevent seizure spread or elevate seizure threshold is available.
Neurotropic and Psychotropic Effects
Mechanistic studies to determine the neurotropic and psychotropic effects of this compound in animal models are not present in the current body of scientific research. Investigations into its potential interactions with central nervous system targets, effects on neurotransmitter systems, or behavioral pharmacology profiling in rodents have not been published. Therefore, its profile regarding effects on cognition, mood, or general central nervous system activity remains uncharacterized.
Anti-obesity and Antidepressive-like Effects
Preclinical studies evaluating this compound in animal models of obesity or depression have not been documented. There are no reports on its effects on metabolic parameters, food intake, or body weight in diet-induced obesity models. Similarly, its potential efficacy in standard behavioral models of depression, such as the forced swim test or tail suspension test, has not been investigated.
Data Tables
Due to the lack of available preclinical data for this compound, no data tables can be generated.
Advanced Applications of 5 Benzyl 1 Methylimidazolidine 2,4 Dione in Chemical Research
Utility as Chemical Probes for Target Validation
A chemical probe is a small molecule used to study and manipulate a biological target, which is crucial for target validation in drug discovery. Ideally, a chemical probe is potent, selective, and has a known mechanism of action, allowing researchers to confidently link the modulation of a specific target to a biological outcome.
Currently, there is a lack of specific documented instances of 5-Benzyl-1-methylimidazolidine-2,4-dione being utilized as a chemical probe for target validation in peer-reviewed literature. While the broader class of hydantoin (B18101) derivatives has been explored for various biological activities, the specific development and application of this particular compound as a tool for validating biological targets remain an area with limited public research data.
Role as Synthetic Intermediates for Complex Organic Molecules
Synthetic intermediates are compounds that are the precursors in a chemical reaction leading to the formation of a more complex final product. The utility of a compound as a synthetic intermediate is determined by its reactivity and the presence of functional groups that can be modified to build larger, more intricate molecular architectures.
The synthesis of various substituted 5-benzylhydantoins has been described in the scientific literature. For instance, a study detailed the preparation of a series of alkoxy- and halogen-substituted 5-benzylhydantoins to investigate their anticonvulsant activities. nih.gov Another publication reported a synthetic route for 5-methyl-5-benzyl hydantoin. mdpi.comresearchgate.net However, these studies focus on the synthesis of these hydantoin derivatives rather than the use of this compound as a starting material or intermediate for the construction of more complex organic molecules. The potential for this compound to serve as a versatile building block in medicinal chemistry is plausible, but specific examples of its use in the synthesis of complex natural products or other elaborate molecules are not readily found in the surveyed literature.
Applications in Molecular Imaging (e.g., as part of DOTA derivatives for chelating agents, excluding clinical use)
Molecular imaging is a field that visualizes, characterizes, and quantifies biological processes at the molecular and cellular levels in living organisms. This often involves the use of imaging probes, which can be designed to interact with specific biological targets. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelating agent that can be conjugated to targeting molecules to deliver radionuclides for imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).
A thorough review of the available scientific literature did not yield any specific examples or studies where this compound has been incorporated into DOTA derivatives or used in any other capacity for molecular imaging applications. While the development of novel imaging agents is an active area of research, the application of this particular hydantoin derivative in this context has not been reported.
Development of Libraries for High-Throughput Screening
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. The development of compound libraries with diverse chemical structures is fundamental to the success of HTS campaigns.
The imidazolidine-2,4-dione (hydantoin) scaffold is recognized for its diverse pharmacological activities, making it an attractive core structure for the development of compound libraries. researchgate.net The synthesis of libraries of related heterocyclic compounds for screening purposes is a common practice in medicinal chemistry. However, there is no specific information available in the public domain detailing the design, synthesis, or screening of a chemical library based on the this compound scaffold for high-throughput screening. While the potential for such a library exists, its actual implementation and the results of any subsequent screening efforts have not been documented in the accessible literature.
Future Perspectives and Research Directions
Exploration of Novel Synthetic Pathways and Catalytic Methods
The development of efficient, sustainable, and versatile synthetic protocols is paramount for advancing the study of 5-Benzyl-1-methylimidazolidine-2,4-dione derivatives. While traditional methods like the Bucherer-Bergs reaction have been foundational, future research is geared towards more sophisticated catalytic strategies. ceon.rsmdpi.com
One promising avenue is the expansion of organocatalysis . The use of phosphazene bases, such as BEMP, has been shown to effectively catalyze the intramolecular hydroamidation of propargylic ureas to yield imidazolidin-2-ones under ambient conditions with excellent selectivity and remarkably short reaction times. acs.org Adapting such organocatalytic systems could offer a metal-free, environmentally benign pathway to novel derivatives of the core scaffold.
Furthermore, metal-catalyzed reactions continue to offer robust solutions. mdpi.com Gold and palladium catalysts, for instance, have been successfully employed in the N-cyclization of propargylic ureas and carbamates. mdpi.com Future work could focus on developing stereoselective catalytic methods to control the chirality at the C5 position of the imidazolidine-2,4-dione ring, which is often crucial for biological activity. The exploration of multicomponent reactions (MCRs), which allow the construction of complex molecules in a single step from three or more starting materials, also presents a highly efficient strategy for generating diverse libraries of this compound analogs for screening. mdpi.commdpi.com
| Catalytic Strategy | Catalyst Example | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Organocatalysis | BEMP (Phosphazene Base) | Intramolecular Hydroamidation | Metal-free, ambient conditions, high selectivity, short reaction times | acs.org |
| Metal Catalysis | Palladium (e.g., Pd(OAc)₂) | N-cyclization / Hydroamination | Efficient for constructing five-membered heterocycles | mdpi.com |
| Metal Catalysis | Gold | Solid-Phase Synthesis | Applicable for combinatorial library generation | mdpi.com |
| Multicomponent Reaction | Base-catalyzed | Bucherer-Berg Modification | Improved reaction time, purity, and yield | mdpi.com |
Deeper Mechanistic Elucidation of Biological Activities
While various imidazolidine-2,4-dione derivatives have shown promise as inhibitors of targets like protein tyrosine phosphatase-1B (PTP1B), B-cell lymphoma-2 (Bcl-2), and bacterial virulence factors, the precise molecular mechanisms often require more profound investigation. nih.govresearchgate.netnih.gov For this compound specifically, future research must aim to unravel how the interplay between the 1-methyl and 5-benzyl substituents dictates its interaction with biological targets.
Key research directions should include:
Target Identification and Validation: For derivatives showing promising phenotypic effects (e.g., antitumor or antimicrobial activity), identifying the specific molecular target is crucial. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.
Enzyme Kinetics and Binding Studies: Detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) for derivatives targeting enzymes like PTP1B. nih.gov Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify binding affinities and thermodynamic profiles.
Structural Biology: Obtaining co-crystal structures of this compound analogs with their target proteins via X-ray crystallography would provide atomic-level insights into binding modes. This information is invaluable for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors. researchgate.net
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design-synthesize-test cycle. For the this compound scaffold, advanced computational modeling offers several avenues for future exploration.
Quantitative Structure-Activity Relationship (QSAR): Developing robust 2D and 3D-QSAR models can help identify the key structural features of imidazolidine-2,4-dione derivatives that govern their biological activity. nih.govnih.gov Such models, once validated, can be used to predict the activity of virtual compounds before their synthesis. For related thiazolidine-2,4-dione scaffolds, QSAR models have been built with high correlation coefficients (R²) to predict inhibitory activity against PTP1B. nih.gov
Molecular Docking and Dynamics: Molecular docking studies can predict the preferred binding orientation of this compound analogs within the active site of a target protein, such as PTP1B or the LasR receptor in Pseudomonas aeruginosa. nih.govnih.gov Subsequent molecular dynamics (MD) simulations, extending over nanoseconds or microseconds, can assess the stability of these predicted binding poses and reveal dynamic interactions that are not apparent in static docking models. nih.gov
Pharmacophore Modeling and Virtual Screening: Based on a set of known active compounds, a pharmacophore model can be generated to define the essential spatial arrangement of features required for biological activity. This model can then be used to screen large virtual libraries to identify novel hits with diverse chemical scaffolds.
ADMET Prediction: In silico tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for early-stage drug development. mdpi.com Applying these models to new this compound designs can help prioritize compounds with more favorable drug-like properties. nih.gov
Development of Advanced Analytical Techniques for Characterization
The unambiguous characterization of newly synthesized compounds is a cornerstone of chemical research. While standard techniques like NMR, IR, and mass spectrometry are routinely used, the increasing complexity of molecular structures necessitates the application of more advanced analytical methods. mdpi.comnih.gov
Future research will benefit from the routine application of:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for the definitive structural elucidation of complex imidazolidine-2,4-dione derivatives, especially for resolving ambiguities in proton and carbon assignments.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental compositions, which is critical for confirming the identity of new chemical entities. mdpi.comnih.gov
Single-Crystal X-ray Diffraction: This technique provides the absolute proof of a molecule's three-dimensional structure, including its stereochemistry. mdpi.commdpi.com For chiral compounds like many 5-substituted imidazolidine-2,4-diones, determining the crystal structure is the gold standard for assigning the absolute configuration.
Chiral Chromatography: The development of effective chiral separation methods, using techniques like HPLC with chiral stationary phases, is vital for isolating and characterizing individual enantiomers of racemic mixtures, as different enantiomers often exhibit distinct biological activities and toxicities.
Design of Next-Generation Imidazolidine-2,4-dione Scaffolds
Building upon advances in synthesis, mechanistic understanding, and computational modeling, the ultimate goal is to design next-generation scaffolds with superior efficacy, selectivity, and pharmacokinetic profiles. The versatility of the imidazolidine-2,4-dione core allows for systematic structural modifications. nih.gov
Key design strategies for the future include:
Q & A
Q. What experimental designs minimize bias in assessing the compound’s efficacy and safety?
- Methodological Answer :
- Blinded Studies : Randomizing treatment groups and blinding researchers to sample identities.
- Positive/Negative Controls : Including reference drugs (e.g., aspirin for anti-inflammatory assays) and vehicle controls.
- Power Analysis : Pre-determining sample sizes to ensure statistical validity (α=0.05, power=0.8). These steps align with principles of evidence-based inquiry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
